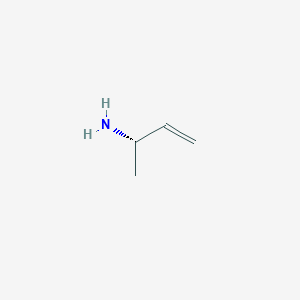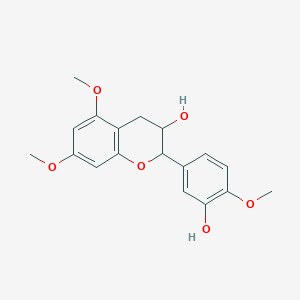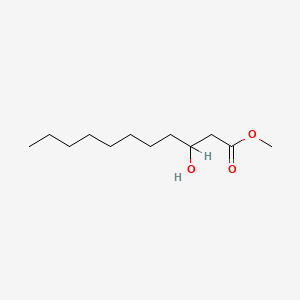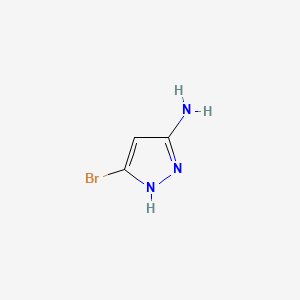
(S)-But-3-en-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-But-3-en-2-amine hydrochloride is a useful research compound. Its molecular formula is C4H9N.HCl and its molecular weight is 107.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CO2 Capture : A study by Bates et al. (2002) explored the use of a room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. The ionic liquid demonstrated efficiency comparable to commercial amine sequestering agents, being nonvolatile and functional without water (Bates et al., 2002).
Thermal Properties of Amine Hydrochlorides : Błażejowski (1983) investigated the thermal properties of primary n-alkylammonium chlorides. The study provides insights into the thermodynamics and kinetics of the thermolysis of amine hydrochlorides (Błażejowski, 1983).
Amination of Chloromethylated Polystyrene : Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane. This study is relevant for understanding the reactivity of amine hydrochlorides in polymer chemistry (Kawabe & Yanagita, 1971).
Reactive Nitrogen and Phosphorus Removal : Kioussis et al. (2000) developed poly(allyl amine hydrochloride) hydrogels for removing nitrate, nitrite, and orthophosphate anions from aquaculture wastewater. This application is significant in environmental remediation (Kioussis et al., 2000).
Bioconjugation in Aqueous Media : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media. This has implications in bioconjugation and pharmaceutical chemistry (Nakajima & Ikada, 1995).
Polymer Chemistry : Dimitrov and Schlaad (2003) reported the synthesis of nearly monodisperse polystyrene-polypeptide block copolymers using primary amine hydrochlorides. This study is important for the field of polymer science and materials engineering (Dimitrov & Schlaad, 2003).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, many drugs that are amines or amine salts work by interacting with biological amine receptors . Without more information on the intended use of “(S)-But-3-en-2-amine hydrochloride”, it’s difficult to speculate on its mechanism of action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-but-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)




![6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride](/img/structure/B1149168.png)
